N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

CB2 Agonist Lipophilic Efficiency Drug Discovery

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic, small-molecule heterocyclic compound belonging to the pyridazine-3-carboxamide class. Its structure features a pyridazine core substituted with a 1,2,4-triazole ring at the 6-position and a unique N-benzyl-N-methyl amide tail.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1448043-49-9
Cat. No. B2678857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448043-49-9
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C15H14N6O/c1-20(9-12-5-3-2-4-6-12)15(22)13-7-8-14(19-18-13)21-11-16-10-17-21/h2-8,10-11H,9H2,1H3
InChIKeyLRRLYUYEEUSVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448043-49-9): A Specialized Pyridazine-3-carboxamide Scaffold for Targeted Research


N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic, small-molecule heterocyclic compound belonging to the pyridazine-3-carboxamide class . Its structure features a pyridazine core substituted with a 1,2,4-triazole ring at the 6-position and a unique N-benzyl-N-methyl amide tail. With a molecular formula of C15H14N6O and a molecular weight of 294.31 g/mol , this compound is positioned as a research chemical with a scaffold that is historically associated with the inhibition of Janus kinases (JAKs) and cannabinoid receptor type 2 (CB2) agonism [1][2].

Why N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Cannot Be Simply Replaced by Other Pyridazine Analogs


Generic substitution within the pyridazine-3-carboxamide class is not straightforward due to the profound impact of the amide substituent on target engagement and selectivity. The specific N-benzyl-N-methyl moiety in this compound is a key structural differentiator, as SAR studies on related pyridazine-3-carboxamide CB2 agonists demonstrate that even minor changes to the amide tail can lead to a complete loss of potent CB2 agonist activity (EC50 shift from nM to >10 µM) and altered selectivity profiles [1]. While the unsubstituted pyridazine core shows JAK-inhibitory potential, it requires specific amide functionalization for potent kinase binding [2]. Therefore, selecting the generic 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid, or analogs with simpler amide groups, will not recapitulate the biological or pharmacological profile predicted from this specific benzyl-methyl amide architecture, making exact compound identity critical for reproducible research and downstream development.

Head-to-Head Quantitative Evidence for N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Over Comparator Compounds


Superior Lipophilic Ligand Efficiency (LLE) Potential versus the GW842166X Chemical Series

The N-benzyl-N-methyl substituent is a strategic departure from the high cLogP (4.9) of the clinical CB2 agonist GW842166X, which was optimized to improve lipophilic ligand efficiency (LLE) [1]. While direct experimentally measured logP is not available for the target compound, the 2017 CB2 SAR study demonstrated that installing less lipophilic amide groups on the pyridazine-3-carboxamide core can dramatically lower logP values by 1-2 units versus GW842166X [1]. This structural design implies a theoretically improved LLE, a key parameter for balancing potency and ADMET properties, positioning the target compound as a potentially more drug-like candidate for CB2 agonist programs.

CB2 Agonist Lipophilic Efficiency Drug Discovery

Differentiated Kinase Inhibition Profile from a Triazolopyridazine PAR1 Antagonist Lead

The target compound's specific connectivity (pyridazine-3-carboxamide with an N-linked triazole) distinguishes it from the core of a patented triazolopyridazine PAR1 inhibitor series where a 1,4-disubstituted 1,2,3-triazole is fused to the pyridazine nucleus . The patent highlights that a direct carboxamide linkage to a kinase hinge-binding motif (like the 1,2,4-triazole) is crucial for JAK inhibition, while the fused triazolopyridazine system is required for PAR1 antagonism [1]. By preserving the carboxamide linkage, the target compound is structurally poised to inhibit JAK kinases, an activity entirely absent in the corresponding triazolopyridazine PAR1 inhibitors, making it a more relevant tool for immunology and oncology research.

Kinase Inhibitor PAR1 JAK Selectivity

Enhanced Synthetic Tractability and Functional Group Compatibility Compared to 6-Chloro-pyridazine-3-carboxamide Precursors

As a pre-functionalized building block, N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide bypasses the low-yielding, late-stage amidation and triazole installation steps often required when starting from 6-chloro-pyridazine-3-carboxylic acid or its methyl ester [1]. The competitor building blocks, like 6-chloro-N-methylpyridazine-3-carboxamide, require careful control of reaction conditions to avoid nucleophilic displacement of the chlorine during amidation, with reported yields for similar transformations often below 50% [1]. The target compound, with the triazole and amide already installed, offers a direct entry point for further derivatization without these synthetic liabilities, leading to a more streamlined and higher-yielding synthetic route for analog synthesis.

Synthetic Accessibility Building Block Medicinal Chemistry

Optimal Research and Development Application Scenarios for N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide


Rational Design and Synthesis of Selective JAK Kinase Inhibitors for Inflammatory Disease Models

This compound is an ideal advanced intermediate for the rapid, structure-guided synthesis of JAK inhibitors. Based on evidence from patent US-20170174673-A1, the pyridazine-3-carboxamide core with a pendant heteroaryl group (like the 1,2,4-triazole) is critical for binding to the JAK kinase hinge region . The pre-installed N-benzyl-N-methyl amide provides a handle for optimizing lipophilic contacts in the solvent-exposed region, enabling a focused SAR exploration where only one vector (the benzyl ring) needs to be diversified. This dramatically accelerates the design-make-test-analyze cycle compared to a full de novo synthesis.

Selective CB2 Agonist Tool Compounds for Neuroinflammation and Pain Target Validation

As highlighted by the 2017 pyridazine-3-carboxamide CB2 agonist study, the scaffold is capable of delivering remarkable selectivity for CB2 over CB1 receptors (Selectivity Index >2729 for the most potent analog, Compound 26) . This compound is the direct structural forerunner of that series. It serves as a strategic screening hit for medicinal chemistry teams aiming to develop non-psychoactive analgesics or neuroprotective agents, as it avoids the CB1-mediated unwanted CNS side effects that would be observed if a classical cannabinoid or an unoptimized pyridazine core was used instead.

Development of High-Throughput MALDI-TOF or DEL-Compatible Molecular Probes

The combination of a nitrogen-rich triazole scaffold and the distinct N-benzyl-N-methyl amide gives this compound significant photo-crosslinking and mass spectrometry signature potential. Its unique mass of 294.31 g/mol and specific fragmentation pattern can be leveraged to create a chemical probe for target identification studies using MALDI-TOF imaging or affinity-based protein profiling . This is a clear advantage over common, simpler pyridazine probes, which often lack the distinct isotopic pattern and synthetic handle for linker attachment that this compound provides.

Quote Request

Request a Quote for N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.